molecular formula C21H28ClNO3 B2974268 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217836-23-1

1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No. B2974268
CAS RN: 1217836-23-1
M. Wt: 377.91
InChI Key: PVALNXGYCZVJJL-UHFFFAOYSA-N
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Description

The compound contains a biphenyl group, a morpholine ring, and a propanol group. The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The morpholine ring is a common feature in many pharmaceuticals, and it’s known for its versatility in synthesis . The propanol group is a type of alcohol, which could make the compound polar and potentially soluble in certain solvents.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The morpholine ring and the propanol group could potentially undergo various reactions .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on synthesizing and characterizing compounds with structural similarities to 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. These studies often aim to explore novel synthetic routes or to improve the understanding of the compound's chemical behavior. For instance, the generation of structurally diverse libraries through reactions involving similar ketonic Mannich bases demonstrates the versatility of these compounds in creating a wide array of potentially bioactive molecules (Roman, 2013).

Potential Therapeutic Applications

Although direct research on 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride might be limited, studies on structurally related compounds have shown various therapeutic potentials. For instance, compounds synthesized via aminomethylation of similar ethanones have shown pronounced anticonvulsive activities, suggesting the potential use of these chemical frameworks in developing new therapeutic agents (Papoyan et al., 2011).

Analytical and Diagnostic Applications

Compounds with structural similarities have been used in developing analytical methods for measuring other clinically relevant compounds, indicating the potential utility of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride in similar applications. For example, a high-performance liquid chromatographic method was developed for measuring an iron chelator in human plasma, demonstrating the role of similar compounds in enhancing analytical methodologies (Klein et al., 1991).

Conformational and Structural Studies

Conformational analyses of derivatives provide insights into the molecular structure and potential interaction mechanisms with biological targets. Such studies are crucial for understanding the bioactivity and pharmacokinetics of potential therapeutic agents. For example, X-ray diffraction analysis of similar amino derivatives has helped elucidate their crystal structures, contributing to a deeper understanding of their chemical and biological properties (Nitek et al., 2020).

Novel Chemical Properties

Research on similar compounds has uncovered unique chemical properties, such as nonlinear optical absorption, indicating the potential for 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride to possess similarly interesting characteristics. Such properties could have applications in materials science and photonics (Rahulan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, the morpholine ring could play a crucial role, as it’s a common feature in many drugs .

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,16-17,20,23H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVALNXGYCZVJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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